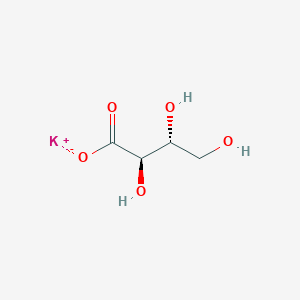

Potassium D-erythronate

説明

Erythronic acid (potassium) is a potassium salt of erythronic acid, a four-carbon sugar acid. It is a normal organic acid present in healthy adults and pediatric populations and has been found in urine, plasma, cerebrospinal fluid, aqueous humour (eye), and synovial fluid . Erythronic acid is formed when N-acetylglucosamine is oxidized .

準備方法

合成経路および反応条件: エリスロン酸(カリウム)は、N-アセチルグルコサミンを酸化することにより合成できます。 このプロセスには、糖成分の選択的酸化を確実にするために、制御された条件下での酸化剤の使用が含まれます 。

工業生産方法: 工業環境では、エリスロン酸(カリウム)は、エリスロン酸と水酸化カリウムを反応させることにより生成されます。 反応は通常、水溶液中で行われ、その後結晶化してカリウム塩が得られます 。

反応の種類:

酸化: エリスロン酸はさらに酸化してさまざまな誘導体を生成することができます。

還元: 糖アルコールであるエリスリトールを形成するために還元できます。

置換: エリスロン酸は、ヒドロキシル基が他の官能基で置換される置換反応に関与することができます。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウムまたは過酸化水素など。

還元剤: 水素化ホウ素ナトリウムなど。

置換試薬: エステル化反応用のアシルクロリドなど。

主要な生成物:

酸化生成物: エリスロン酸のさまざまな酸化誘導体。

還元生成物: エリスリトール。

置換生成物: エステルおよびその他の置換誘導体。

4. 科学研究への応用

エリスロン酸(カリウム)は、科学研究でいくつかの用途があります。

化学: 有機合成における試薬および分析化学における標準として使用されます。

生物学: 代謝経路における役割とさまざまな生理的体液中のバイオマーカーとして研究されています。

医学: 潜在的な治療効果と診断マーカーとして調査されています。

科学的研究の応用

Erythronic acid (potassium) has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in metabolic pathways and as a biomarker in various physiological fluids.

Medicine: Investigated for its potential therapeutic effects and as a diagnostic marker.

作用機序

エリスロン酸(カリウム)の作用機序には、代謝経路への関与が含まれ、その中で中間体として作用します。それは、細胞代謝に不可欠な酸化還元反応に関与しています。 分子標的は、これらの反応を触媒する酵素であり、関与する経路は主に炭水化物代謝に関連しています 。

類似化合物:

D-エリスロン酸: エリスロン酸(カリウム)の遊離酸形態。

L-エリスロン酸: D-エリスロン酸のエナンチオマー。

エリスリトール: エリスロン酸の還元形態。

比較: エリスロン酸(カリウム)は、遊離酸と比較して溶解性と安定性を高めるカリウム塩の形態であるため、独特です。 また、類似化合物と比較して、異なる生理学的役割と用途があります 。

類似化合物との比較

D-Erythronic Acid: The free acid form of erythronic acid (potassium).

L-Erythronic Acid: The enantiomer of D-erythronic acid.

Erythritol: The reduced form of erythronic acid.

Comparison: Erythronic acid (potassium) is unique due to its potassium salt form, which enhances its solubility and stability compared to the free acid. It also has distinct physiological roles and applications compared to its similar compounds .

特性

IUPAC Name |

potassium;(2R,3R)-2,3,4-trihydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O5.K/c5-1-2(6)3(7)4(8)9;/h2-3,5-7H,1H2,(H,8,9);/q;+1/p-1/t2-,3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBJBHRBFKKLFG-SWLXLVAMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C(=O)[O-])O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7KO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501344767 | |

| Record name | Potassium (2R,3R)-2,3,4-trihydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88759-55-1 | |

| Record name | Potassium (2R,3R)-2,3,4-trihydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

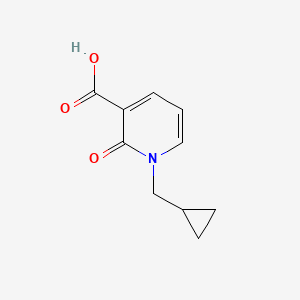

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[bis(tertbutoxycarbonyl)-amino]thiazole-5-carboxylate](/img/structure/B1358416.png)

![4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1358420.png)

![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1358422.png)

![tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B1358428.png)

![4-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1358442.png)